Sgc-cbp30

Catalog No.
S548917
CAS No.
M.F
C28H33ClN4O3
M. Wt
509.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sgc-cbp30

Product Name

Sgc-cbp30

IUPAC Name

4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine

Molecular Formula

C28H33ClN4O3

Molecular Weight

509.0 g/mol

InChI

InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1

InChI Key

GEPYBHCJBORHCE-SFHVURJKSA-N

SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5

solubility

Soluble in DMSO, not in water

Synonyms

SGC-CBP30; SGC-CBP 30; SGC-CBP-30.

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5

The exact mass of the compound Sgc-cbp30 is 508.22412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SGC-CBP30 is a highly potent, cell-permeable chemical probe specifically engineered to competitively inhibit the bromodomains of the closely related transcriptional coactivators CREBBP (CBP) and EP300 (p300). From a procurement perspective, its primary value lies in its exceptional binding affinity (Kd values of 21 nM and 32 nM for CBP and p300, respectively) combined with a strict selectivity profile that excludes off-target activity against the BET bromodomain family . Unlike broad-spectrum epigenetic modulators, SGC-CBP30 provides a clean, highly reproducible mechanism of action by displacing acetylated lysine residues without degrading the target protein or inhibiting its distinct histone acetyltransferase (HAT) domain [1]. This makes it an indispensable baseline material for laboratories and industrial screening programs seeking to isolate CBP/p300-dependent transcriptional networks from broader epigenetic noise.

Substituting SGC-CBP30 with more common epigenetic inhibitors, such as the pan-BET inhibitor JQ1 or the p300 HAT inhibitor A-485, fundamentally alters the experimental mechanism, as these alternatives target entirely different protein families or functional domains, leading to divergent downstream transcriptional responses[1]. Furthermore, even within the same class of CBP/p300 bromodomain inhibitors, generic substitution is risky; for instance, the widely used alternative probe I-CBP112 has been shown to allosterically stimulate p300-catalyzed nucleosome acetylation by up to 3-fold, introducing confounding off-target HAT activation [2]. SGC-CBP30 is structurally distinct and does not induce this paradoxical HAT stimulation, ensuring that researchers are measuring pure bromodomain inhibition [2]. Consequently, procuring the exact SGC-CBP30 chemotype is critical for maintaining assay reproducibility and avoiding artifactual data in sensitive epigenetic and oncological models.

Intra-Family Selectivity: Eliminating BET-Driven Confounders

A primary procurement driver for SGC-CBP30 is its ability to cleanly separate CBP/p300 biology from BET family biology. In cell-free biochemical assays, SGC-CBP30 demonstrates a Kd of 21 nM for CBP, while exhibiting a 40-fold selectivity margin over the first bromodomain of BRD4 (BRD4(1)) and a 250-fold margin over BRD4(2) . In contrast, non-selective or dual inhibitors fail to provide this resolution, and BET-specific probes like CPI203 show no activity against CBP[1].

Evidence DimensionBinding affinity and selectivity (Kd)
Target Compound DataKd = 21 nM for CBP; 40-fold selective over BRD4(1)
Comparator Or BaselineBRD4(1) baseline affinity
Quantified Difference40-fold to 250-fold selectivity window over BET bromodomains
ConditionsCell-free AlphaScreen / Isothermal Titration Calorimetry (ITC)

Procuring a probe with a strict >40-fold selectivity window prevents false-positive target validation caused by overlapping BET bromodomain inhibition.

Enzymatic Neutrality: Absence of Paradoxical HAT Stimulation

When selecting a CBP/p300 bromodomain probe, avoiding unintended modulation of the adjacent Histone Acetyltransferase (HAT) domain is critical. In vitro acetyltransferase assays utilizing full-length p300 and nucleosome substrates reveal that the comparator probe I-CBP112 paradoxically stimulates nucleosome acetylation by up to 3-fold [1]. Conversely, SGC-CBP30 maintains strict enzymatic neutrality, showing no impact on p300 catalytic activity toward nucleosomes [1].

Evidence DimensionImpact on p300-catalyzed nucleosome acetylation
Target Compound DataNo stimulation of HAT activity
Comparator Or BaselineI-CBP112 (Up to 3-fold stimulation of nucleosome acetylation)
Quantified Difference3-fold difference in allosteric HAT activation
Conditionsin vitro acetyltransferase reaction with 1.5 nM full-length p300 and 20 μM histone H3

Selecting SGC-CBP30 over I-CBP112 ensures that downstream readouts are strictly the result of bromodomain blockade, free from confounding enzyme activation artifacts.

Live-Cell Target Engagement and Permeability

For downstream cellular workflows, a chemical probe must demonstrate robust intracellular target engagement. In NanoBRET proximity-based assays measuring the interaction between the CBP bromodomain and histone H3.3 in live HEK293 cells, SGC-CBP30 achieved a highly potent EC50 of 0.28 μM [1]. This confirms excellent membrane permeability and intracellular stability compared to baseline controls or BET inhibitors like CPI203, which fail to show dose-dependent inhibition in this CBP-specific cellular context [1].

Evidence DimensionCellular EC50 for CBP-H3.3 binding inhibition
Target Compound DataEC50 = 0.28 μM
Comparator Or BaselineCPI203 (No dose-dependent inhibition)
Quantified DifferenceSub-micromolar intracellular efficacy vs. non-activity
ConditionsNanoBRET proximity-based assay in live HEK293 cells

Sub-micromolar cellular potency guarantees that the compound can be used directly in standard cell culture media without requiring complex formulation or permeabilization steps.

Biophysical Stability for High-Throughput Screening QC

In biophysical quality control workflows, SGC-CBP30 serves as an exceptionally strong positive control for target binding. Differential Scanning Fluorimetry (DSF) assays demonstrate that SGC-CBP30 induces a robust thermal shift (ΔTm) of approximately 12.0 °C in the CBP bromodomain [1]. This massive stabilization provides a highly reproducible, quantitative baseline against which novel, uncharacterized CBP/p300 inhibitors or PROTAC warheads can be benchmarked[1].

Evidence DimensionThermal shift (ΔTm) of the CBP bromodomain
Target Compound DataΔTm ~ 12.0 °C
Comparator Or BaselineUnliganded CBP protein baseline
Quantified Difference~12.0 °C increase in melting temperature
ConditionsDifferential Scanning Fluorimetry (DSF) at 20 μM compound concentration

A double-digit thermal shift provides a highly reliable, easily quantifiable metric for validating assay integrity in industrial drug discovery and screening programs.

Deconvolution of Epigenetic Transcriptional Networks

Because SGC-CBP30 exhibits a >40-fold selectivity for CBP/p300 over BET bromodomains, it is the preferred reagent for isolating IRF4/MYC transcriptional dependencies in multiple myeloma and leukemia models [1]. Procuring this specific probe allows researchers to definitively attribute observed phenotypic changes to CBP/p300 rather than broad BRD4 inhibition.

Baseline Control for PROTAC and Degrader Development

SGC-CBP30 forms the structural basis for several advanced CBP/p300 targeted protein degraders (PROTACs). In industrial drug discovery, it is heavily utilized as a non-degrading, competitive-binding control to differentiate the pharmacological effects of simple bromodomain occupancy from the effects of total CBP/p300 protein degradation[2].

Standardization of High-Throughput Biophysical Assays

Thanks to its ability to induce a massive ~12 °C thermal shift in CBP, SGC-CBP30 is routinely procured as a positive control standard for Differential Scanning Fluorimetry (DSF) and AlphaScreen assays [2]. It ensures day-to-day assay reproducibility and provides a reliable benchmark for evaluating the binding kinetics of novel epigenetic drug candidates.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

508.2241186 g/mol

Monoisotopic Mass

508.2241186 g/mol

Heavy Atom Count

36

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SGC-CBP30

Dates

Last modified: 08-15-2023
Ebrahimi et al. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Nature Chemical Biology, doi: 10.1038/s41589-019-0264-z, published online 8 April 2019

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